molecular formula C16H17N5O2 B2584658 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide CAS No. 1797853-02-1

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Cat. No.: B2584658
CAS No.: 1797853-02-1
M. Wt: 311.345
InChI Key: MZGPUCDUPXFBKY-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a cyanopyrazine moiety and a furan-2-carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyanopyrazine moiety: This step often involves nucleophilic substitution reactions where a pyrazine derivative is reacted with a suitable nucleophile.

    Attachment of the furan-2-carboxamide group: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the cyanopyrazine moiety or other parts of the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: The compound might find use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)cyclopropanecarboxamide
  • N-(2-fluorophenyl)-N-(1-(2-phenylethyl)piperidin-4-yl)propen-2-amide

Uniqueness

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide is unique due to its specific combination of a cyanopyrazine moiety and a furan-2-carboxamide group. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound's unique structural features, including a furan ring and a piperidine moiety, suggest diverse biological activities, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N5OC_{16}H_{19}N_{5}O, with a molecular weight of approximately 299.36 g/mol. The compound's structure can be described as follows:

Property Value
Molecular FormulaC16H19N5OC_{16}H_{19}N_{5}O
Molecular Weight299.36 g/mol
CAS Number1797726-25-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets related to cancer and infectious diseases. The piperidine ring facilitates binding to various receptors, while the furan and cyanopyrazine components may enhance its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been shown to inhibit the growth of BRCA-deficient cancer cells by targeting poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms .

In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents. The IC50 values for related compounds in inhibiting cancer cell proliferation ranged from 10 to 100 nM .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Some derivatives have shown promising activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents . The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Case Studies

Several case studies highlight the compound's efficacy:

  • Xenograft Models : In vivo studies using xenograft models of BRCA-deficient tumors showed that the compound significantly reduced tumor growth compared to controls, demonstrating its potential as a single-agent therapy .
  • Antitubercular Screening : A series of cyanopyrazine derivatives were screened for activity against M. tuberculosis, with some showing IC50 values as low as 0.5 μM, indicating strong potential for further development .

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c17-10-13-15(19-6-5-18-13)21-7-3-12(4-8-21)11-20-16(22)14-2-1-9-23-14/h1-2,5-6,9,12H,3-4,7-8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGPUCDUPXFBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CO2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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